Phenoxy(tetraphenyl)-lambda~5~-stibane
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Overview
Description
Phenoxy(tetraphenyl)-lambda~5~-stibane is a complex organometallic compound featuring a central antimony atom bonded to a phenoxy group and four phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxy(tetraphenyl)-lambda~5~-stibane typically involves the reaction of tetraphenylstibonium chloride with phenol in the presence of a base. The reaction proceeds as follows:
- The mixture is stirred at room temperature for several hours, allowing the phenoxy group to replace the chloride ion, forming this compound.
Tetraphenylstibonium chloride: is dissolved in an appropriate solvent such as dichloromethane.
Phenol: is added to the solution, followed by the addition of a base such as sodium hydroxide.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These could include continuous flow reactors and the use of more environmentally friendly solvents and reagents to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Phenoxy(tetraphenyl)-lambda~5~-stibane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Phenoxy(tetraphenyl)-lambda~5~-stibane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystalline materials
Mechanism of Action
The mechanism by which Phenoxy(tetraphenyl)-lambda~5~-stibane exerts its effects involves its ability to interact with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the antimony center can coordinate with other metal ions or organic molecules. These interactions can influence the compound’s reactivity and stability, making it a versatile tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylethene: Known for its aggregation-induced emission properties.
Tetraphenylene: Studied for its unique structural and electronic properties.
Phenoxyacetic acid derivatives: Widely used as herbicides and in medicinal chemistry
Uniqueness
Phenoxy(tetraphenyl)-lambda~5~-stibane stands out due to the presence of the antimony center, which imparts unique electronic and steric properties. This makes it distinct from other phenoxy and tetraphenyl derivatives, offering unique opportunities for research and application in various fields .
Properties
CAS No. |
37084-65-4 |
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Molecular Formula |
C30H25OSb |
Molecular Weight |
523.3 g/mol |
IUPAC Name |
phenoxy(tetraphenyl)-λ5-stibane |
InChI |
InChI=1S/C6H6O.4C6H5.Sb/c7-6-4-2-1-3-5-6;4*1-2-4-6-5-3-1;/h1-5,7H;4*1-5H;/q;;;;;+1/p-1 |
InChI Key |
WDNSAXGCJOXAAQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)O[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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